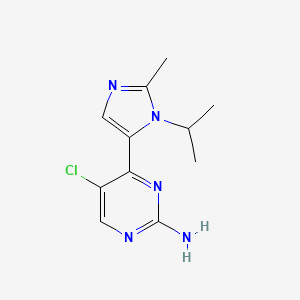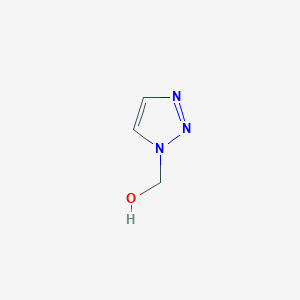
(1H-1,2,3-Triazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Triazole-1-methanol is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis .
Métodos De Preparación
1H-Triazole-1-methanol can be synthesized through several methods. One common approach involves the reaction of 1,3-diamino-triazole with methanol under alkaline conditions . Industrial production methods often utilize continuous flow conditions with copper-on-charcoal as a heterogeneous catalyst to achieve high yields and functional group tolerance .
Análisis De Reacciones Químicas
1H-Triazole-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole aldehydes or acids.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Triazole-1-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (1H-1,2,3-Triazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active site residues of enzymes, leading to inhibition of their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
1H-Triazole-1-methanol can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For example, 1,2,4-triazoles are often more potent than 1,2,3-triazoles in certain biological assays . The unique substitution pattern and functional groups attached to the triazole ring in (1H-1,2,3-Triazol-1-yl)methanol contribute to its distinct chemical behavior and applications .
Similar Compounds
- 1,2,3-Triazole
- 1,2,4-Triazole
- 1-Methyl-1H-1,2,4-triazole
- 1-Benzyl-1H-1,2,3-triazole
Propiedades
Fórmula molecular |
C3H5N3O |
|---|---|
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
triazol-1-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-1-4-5-6/h1-2,7H,3H2 |
Clave InChI |
JPMCMQORJRTDKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)


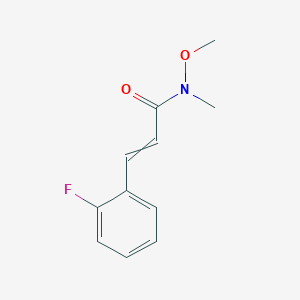
![[2-(2-Chloro-benzyloxy)-ethyl]-(trans-4-methyl-cyclohexyl)-amine](/img/structure/B8306119.png)
![4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde](/img/structure/B8306125.png)

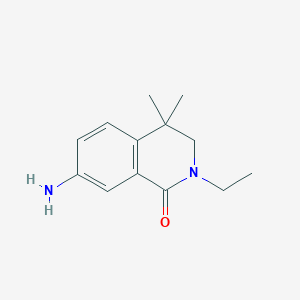
![3-[(N'-cyanocarbamimidoyl)amino]benzoic acid](/img/structure/B8306142.png)
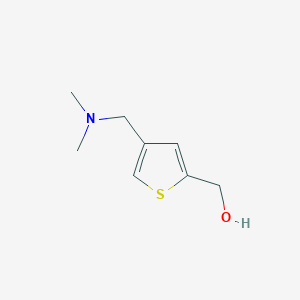

![N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dichloronicotinamide](/img/structure/B8306174.png)
